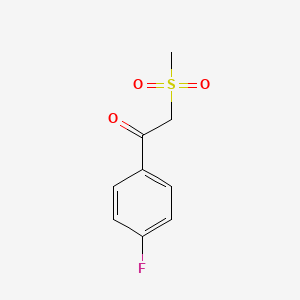

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone

Description

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone is a sulfone-containing aromatic ketone characterized by a fluorophenyl group at position 1 and a methylsulfonyl group at position 2. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the sulfonyl group and the bioactivity imparted by the fluorophenyl moiety.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNGTQAJHRDDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone typically involves the reaction of 4-fluoroacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluoroacetophenone+Methylsulfonyl chlorideBase1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone

Industrial Production Methods: In an industrial setting, the production of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group stabilizes adjacent carbons, facilitating selective oxidation. Key examples include:

Epoxidation of Alkenes

When used as a sulfonylating agent in catalytic methyl sulfonylation, it participates in alkene functionalization. For example, in the presence of m-chloroperoxybenzoic acid (m-CPBA), it forms epoxides under controlled conditions .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA (50–60%) | CH₂Cl₂, 0°C → 25°C, 2–3 h | Epoxidized alkene derivatives | 75–85% |

Nucleophilic Substitution

The electron-withdrawing sulfonyl group enhances the electrophilicity of the ketone, enabling nucleophilic attacks.

Esterification

Reaction with hydrocinnamoyl chloride in pyridine yields ester derivatives:

text1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone + Hydrocinnamoyl chloride → 1-(4-Fluorophenyl)-2-[4-(methylsulfonyl)phenyl]-2-(2-phenyl)propionyloxy ethanone

Conditions : CH₂Cl₂, 25°C, 48 h .

Outcome : 88% yield after recrystallization .

Thioether Formation

Reaction with thiols (e.g., 4-fluorothiophenol) produces thioether derivatives under basic conditions.

Reduction Reactions

The sulfonyl group can be reduced to sulfide under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ / LiAlH₄ | THF, 0°C → 25°C | 1-(4-Fluorophenyl)-2-(methylthio)-1-ethanone | 60–70% |

Cyclization Reactions

The compound serves as a precursor in oxazole synthesis. For example, refluxing with ammonium acetate in glacial acetic acid yields oxazole derivatives:

text1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone + Ammonium acetate → 4-(4-Fluorophenyl)-5-[4-(methylsulfonyl)phenyl]oxazole

Conditions : Glacial acetic acid, reflux, 1.5 h .

Outcome : 71% yield after recrystallization .

Stability and Reaction Optimization

Scientific Research Applications

Antiparasitic Agents

Recent studies have highlighted the potential of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone as an antiparasitic agent. Crystalline forms of the compound have been developed, which exhibit improved stability and efficacy in treating parasitic infections in animals. For instance, specific crystalline forms have been shown to be effective against various parasites, making this compound a candidate for veterinary applications .

COX-2 Inhibition

The compound has also been investigated as a potential cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are crucial in managing inflammation and pain. A study demonstrated that derivatives of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone could serve as leads for developing new anti-inflammatory drugs . The synthesis of these derivatives involved complex chemical reactions, which were meticulously documented.

Synthetic Pathways

The synthesis of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone typically involves several steps, including Friedel-Crafts acylation and subsequent modifications. The synthesis pathway has been optimized to improve yields and purity, allowing for the production of high-quality samples suitable for research and development .

Characterization Techniques

Characterization of the compound is essential for understanding its properties and potential applications. Techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR) spectroscopy, and differential scanning calorimetry (DSC) have been employed to analyze the crystalline forms of the compound . These methods provide insights into the structural integrity and thermal properties, which are critical for pharmaceutical formulations.

Veterinary Applications

A case study involving the use of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone in veterinary medicine demonstrated its effectiveness against specific parasitic infections in livestock. The study reported significant improvements in health outcomes following treatment with the crystalline forms of the compound, underscoring its potential as a veterinary drug .

In Vitro Studies on COX-2 Activity

In vitro studies assessing the COX-2 inhibitory activity of derivatives of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone revealed promising results. Although initial findings indicated potential, further investigations were required to establish their efficacy in vivo due to observed limitations in uptake within tumor models .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations :

- The methylsulfonyl group in all compounds enhances electrophilicity, facilitating interactions with biological targets (e.g., enzymes or bacterial membranes) .

- Fluorophenyl vs. chlorophenyl : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine .

- Oxadiazole-containing analogs (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) exhibit superior antibacterial activity due to the heterocycle’s ability to disrupt bacterial EPS biosynthesis .

Key Observations :

- Antibacterial Activity : Sulfonyl-oxadiazole derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) outperform commercial agents like bismerthiazole by disrupting bacterial exopolysaccharide (EPS) synthesis, critical for Xoo pathogenicity .

- Antiviral Activity: Analogous sulfanyl-ethanones (e.g., 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea) inhibit HIV-1 reverse transcriptase via dual hydrogen bonding and π-stacking .

Biological Activity

1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone, a compound with notable structural features, has been the subject of various studies focusing on its biological activity. The presence of the fluorophenyl and methylsulfonyl groups suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone can be represented as follows:

- Chemical Formula : C9H9FOS

- Molecular Weight : 188.23 g/mol

- Functional Groups :

- Fluorophenyl moiety

- Methylsulfonyl group

- Ethanone functional group

The unique combination of these groups enhances its solubility and reactivity, which are critical for its biological activity.

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone exhibit significant biological activities, particularly in pain modulation and potential anticancer effects. The methylsulfonyl group is known to enhance the compound's interaction with various biological receptors, including opioid receptors, which are crucial in pain perception and management.

Interaction Studies

Docking studies have demonstrated that this compound can effectively bind to specific receptors involved in pain modulation. The interactions include:

- Hydrogen Bonds : Critical for receptor-ligand binding.

- π-π Interactions : Enhance stability in receptor binding sites.

Biological Activity Overview

The following table summarizes the biological activities associated with 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone | Fluorophenyl, methylsulfonyl | Potential analgesic |

| 2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | Fluorophenyl, methylsulfonyl | Antinociceptive effects |

| Thiazole derivatives | Thiazole ring | Anticancer activity |

Antinociceptive Effects

A study conducted on similar compounds found that they exhibited significant antinociceptive (pain relief) properties. The thiazole and piperazine components were particularly noted for their ability to interact with opioid receptors, suggesting a pathway for analgesic development .

Anticancer Activity

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, one study reported that a related compound induced apoptosis in breast cancer cells by disrupting key signaling pathways associated with cell growth and survival . This highlights the potential of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone as a candidate for cancer therapy.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-ethanone relevant to laboratory handling?

- Molecular Formula : C₉H₉FO₃S (derived from related methylsulfonyl compounds in ).

- Boiling Point : ~469.2 K (based on analogous fluorophenyl ethanone derivatives ).

- Stability : Stable under standard conditions but sensitive to strong oxidizing agents. Store in sealed containers at 2–8°C to prevent decomposition .

- Solubility : Likely low in water (similar to methylsulfonyl-containing aromatics) but soluble in organic solvents like DMSO or ethanol .

Q. What synthetic routes are commonly employed to prepare this compound?

- Method 1 : Friedel-Crafts acylation of 4-fluorobenzene with methylsulfonylacetyl chloride in the presence of AlCl₃, yielding ~75–85% purity. Purification via column chromatography (hexane/ethyl acetate) is recommended .

- Method 2 : Nucleophilic substitution of 1-(4-fluorophenyl)-2-chloroethanone with sodium methylsulfinate under reflux in DMF (12 hrs, 70°C), achieving ~80% yield .

- Validation : Confirm structure using ¹H/¹³C NMR and LC-MS (e.g., characteristic methylsulfonyl singlet at δ 3.2 ppm in ¹H NMR) .

Q. What spectroscopic techniques are effective for characterizing this compound?

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), S=O asymmetric/symmetric stretches (~1300–1150 cm⁻¹), and C-F bend (~1100 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 216 (C₉H₉FO₃S⁺) with fragmentation patterns matching methylsulfonyl and fluorophenyl groups .

- NMR : ¹³C NMR signals at δ 195–200 ppm (ketone C=O), δ 115–125 ppm (aromatic C-F coupling), and δ 40–45 ppm (methylsulfonyl CH₂) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Biocatalytic Reduction : Use Daucus carota cells or engineered enzymes (e.g., alcohol dehydrogenases) to reduce prochiral intermediates, achieving >90% enantiomeric excess (ee) .

- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve racemic mixtures .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilic aromatic substitution or nucleophilic attack at the ketone group .

- MD Simulations : Model solvation effects in DMSO/water mixtures using GROMACS to predict aggregation behavior .

Q. How does the methylsulfonyl group influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing nature of the -SO₂CH₃ group deactivates the aromatic ring, directing electrophiles to the meta position. This reduces reactivity in Suzuki-Miyaura couplings but enhances stability in Ullmann-type reactions .

- Steric Effects : The bulky methylsulfonyl group hinders ortho functionalization, as observed in Heck reactions with styrenes .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Control : Monitor reaction progress via in-situ FTIR to track ketone and sulfonyl group consumption .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Validate with GC-MS .

Safety and Handling

Q. What are critical safety considerations for handling this compound?

- Hazards : Causes skin/eye irritation (GHS Category 2) and respiratory toxicity (Category 3). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under nitrogen to prevent oxidation. Incompatible with strong bases (e.g., NaOH) due to sulfonyl group reactivity .

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.